Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

This N-Boc-3-aryloxypyrrolidine integrates three strategic motifs: a Boc-pyrrolidine for downstream deprotection, 3,5-difluoro substitution to block metabolic hotspots and modulate electronics, and a 4-formyl handle for rapid library synthesis via reductive amination. When SAR favors pyrrolidine over azetidine/piperidine cores, this building block delivers the required 5-membered ring geometry with pre-installed functionality—eliminating costly scaffold re-optimization. Supplied at 95% purity; store at 2–8°C.

Molecular Formula C16H19F2NO4
Molecular Weight 327.328
CAS No. 2247849-87-0
Cat. No. B2376971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate
CAS2247849-87-0
Molecular FormulaC16H19F2NO4
Molecular Weight327.328
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C(=C2)F)C=O)F
InChIInChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-5-4-10(8-19)22-11-6-13(17)12(9-20)14(18)7-11/h6-7,9-10H,4-5,8H2,1-3H3
InChIKeyWEFKQJZBROHSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate (CAS 2247849-87-0): A Fluorinated Pyrrolidine Building Block for Drug Discovery


Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate (CAS 2247849-87-0) is a synthetic organic compound belonging to the class of N-Boc-protected 3-aryloxypyrrolidines, featuring a 3,5-difluoro-4-formylphenoxy substituent . With a molecular formula of C16H19F2NO4 and a molecular weight of 327.32 g/mol, this compound is supplied as a research-grade building block with a typical purity of 95% and recommended storage at 2–8 °C . Its predicted physicochemical properties include a boiling point of 402.5±45.0 °C, density of 1.275±0.06 g/cm³, and a pKa of -3.16±0.40 . The compound integrates three functionally significant motifs—a Boc-protected pyrrolidine amine for downstream deprotection and diversification, a 3,5-difluorinated aromatic ring for modulation of metabolic stability and electronic character, and a formyl group serving as a versatile synthetic handle—making it a strategically functionalized intermediate for medicinal chemistry campaigns.

Why Ring Size and Fluorination Pattern Prevent Simple Substitution of Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate


Interchanging closely related building blocks within a drug discovery program—such as replacing a pyrrolidine with an azetidine or piperidine, or omitting fluorine substituents—can profoundly alter key physicochemical and pharmacokinetic parameters. A systematic 2023 study of mono- and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, and piperidine series) demonstrated that ring size and fluorine substitution pattern are major determinants of basicity (pKa), lipophilicity (LogP), and intrinsic microsomal clearance [1]. For example, the conformational preferences of the heterocyclic ring significantly affected both pKa and LogP values, with certain conformations (e.g., cis-3,5-difluoropiperidine in a diaxial arrangement) producing a 'Janus face' effect of unusually high hydrophilicity that is absent in the corresponding pyrrolidine or azetidine analogs [1]. Furthermore, the number of fluorine atoms and their distance from the protonation center were identified as primary factors governing compound basicity [1]. Consequently, substituting this specific pyrrolidine-3-oxy-3,5-difluoro-4-formylbenzene scaffold with an azetidine, piperidine, or non-fluorinated analog cannot be assumed to preserve the structure–activity relationships, metabolic profile, or physicochemical properties optimized in a lead series, and requires independent experimental validation.

Quantitative Differentiation Evidence for Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate Versus Closest Analogs


Pyrrolidine vs. Azetidine Core: Molecular Weight and Ring Strain Differentiate Physicochemical Profiles

The target compound incorporates a pyrrolidine ring (5-membered), which differs from the corresponding azetidine analog (4-membered, CAS 1953132-72-3) in molecular weight, ring strain, and conformational properties. The target compound has a molecular weight of 327.32 g/mol (C16H19F2NO4), whereas the azetidine analog has a molecular weight of 313.30 g/mol (C15H17F2NO4), representing a 14.02 g/mol (4.5%) higher mass attributable to one additional methylene unit in the heterocyclic ring . This ring-size difference is known to affect pKa, LogP, and metabolic stability within fluorinated saturated heterocyclic amine series, as demonstrated by Melnykov et al. (2023), who reported that conformational preferences of the heterocyclic ring considerably impact both pKa and LogP values [1].

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Pyrrolidine vs. Piperidine Core: Ring Size and Substitution Position Drive Divergent Physicochemical and Conformational Properties

The target compound bears the 3,5-difluoro-4-formylphenoxy group at the 3-position of a pyrrolidine ring, whereas its piperidine analog (CAS 2247849-86-9) bears the same aryloxy group at the 4-position of a 6-membered piperidine ring. This results in a molecular weight difference of 14.03 g/mol (target: 327.32 g/mol, C16H19F2NO4; piperidine analog: 341.35 g/mol, C17H21F2NO4) . More critically, the different ring size (5- vs. 6-membered) and substitution position (3- vs. 4-) produce distinct spatial orientations of the phenoxy substituent relative to the Boc-protected nitrogen, which influences both the distance between the fluorine atoms and the protonation center (a key determinant of pKa) and the overall molecular shape governing target binding [1]. The Melnykov et al. (2023) study identified that cis-3,5-difluoropiperidine in a diaxial conformation exhibits unusually high hydrophilicity ('Janus face' effect), a property not observed in the pyrrolidine series, underscoring that ring size and substitution geometry are not interchangeable parameters [1].

Medicinal Chemistry Conformational Analysis Lead Optimization

3,5-Difluoro Substitution vs. Non-Fluorinated Analog: Fluorine Atoms Modulate Metabolic Stability and Electronic Properties

The target compound contains two fluorine atoms at the 3- and 5-positions of the formylphenoxy ring, whereas the non-fluorinated analog, tert-butyl 3-(2-formylphenoxy)pyrrolidine-1-carboxylate (MW 291.34 g/mol, C16H21NO4), lacks fluorine substituents entirely [1]. The presence of two fluorine atoms increases the molecular weight by 35.98 Da (327.32 vs. 291.34 g/mol) and introduces electron-withdrawing effects that lower the electron density of the aromatic ring, potentially altering the reactivity of the formyl group and the metabolic liability of the phenoxy moiety. Within the broader class of fluorinated saturated heterocyclic amines, Melnykov et al. (2023) demonstrated that the number of fluorine atoms and their distance to the protonation center are major factors defining compound basicity, and that intrinsic microsomal clearance measurements showed high metabolic stability for the difluorinated compounds studied, with the sole exception being the 3,3-difluoroazetidine derivative [2]. This class-level evidence supports the expectation that the 3,5-difluoro substitution pattern confers superior metabolic stability compared to the non-fluorinated phenoxy analog.

Metabolic Stability Fluorine Chemistry Drug Design

Predicted Physicochemical Properties (Boiling Point, Density, pKa) Provide Baseline Differentiation Parameters

Predicted physicochemical properties for the target compound include a boiling point of 402.5±45.0 °C, density of 1.275±0.06 g/cm³, and an acidity coefficient (pKa) of -3.16±0.40 . These predicted values serve as initial differentiation parameters for procurement and formulation planning. The pKa of -3.16 indicates that the protonation site (the pyrrolidine nitrogen when deprotected) is expected to be very weakly basic in the Boc-protected form, consistent with the electron-withdrawing carbamate group. Upon Boc deprotection, the free pyrrolidine amine would exhibit markedly different basicity. While directly comparable predicted data for all analog compounds are not uniformly available from a single authoritative source, these values establish a physicochemical fingerprint that can be compared against experimentally determined data for analogs during procurement evaluation.

Physicochemical Characterization Quality Control Procurement Specifications

Commercial Availability and Pricing: pyrrolidine scaffold offers distinct procurement profile vs. piperidine analog

The target compound is commercially available from ChemShuttle (Catalog No. 184907) at a purity of 95% and a listed price of $500.00, with storage conditions specified at 2–8 °C . In comparison, the piperidine analog (CAS 2247849-86-9) is available from AChemBlock at $455 for 250 mg or $840 for 1 g (95% purity) , and from Bidepharm at 98% purity (price upon request) . The azetidine analog (CAS 1953132-72-3) is listed on ChemSrc without specified pricing . This commercial landscape indicates that the pyrrolidine scaffold occupies a distinct availability and pricing tier within the 3,5-difluoro-4-formylphenoxy-heterocycle family, and procurement decisions should consider both unit pricing and the specific ring size required for the intended synthetic application.

Chemical Procurement Building Block Sourcing Cost Analysis

Formyl Group Synthetic Versatility: A Common but Critical Handle for Downstream Diversification

The 4-formyl group on the 3,5-difluorophenoxy ring serves as a versatile synthetic handle enabling reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation, among other transformations . This functional group is shared across the azetidine, pyrrolidine, and piperidine analogs, making it a constant rather than a variable in differentiation. However, the electronic environment of the formyl group is modulated by the adjacent fluorine atoms: the electron-withdrawing effect of the 3,5-difluoro substitution increases the electrophilicity of the formyl carbon relative to a non-fluorinated phenoxy analog, potentially altering reaction rates and yields in downstream transformations . While quantitative comparative reactivity data (e.g., relative rate constants for reductive amination or Grignard addition) are not available in the accessed literature for this specific compound series, this electronic differentiation constitutes a mechanistically grounded expectation that should inform synthetic route planning.

Synthetic Chemistry Building Block Derivatization Parallel Synthesis

Recommended Application Scenarios for Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a 5-Membered Heterocyclic Scaffold with Fluorinated Aryloxy Side Chain

When a drug discovery program has established structure–activity relationships (SAR) that favor a pyrrolidine core over azetidine or piperidine alternatives, this compound provides the required 5-membered ring geometry with the 3,5-difluoro-4-formylphenoxy substituent pre-installed at the 3-position. As demonstrated by the ring-size comparison evidence (Section 3, Evidence Items 1–2), the pyrrolidine scaffold's conformational preferences and resultant pKa/LogP values are distinct from those of the azetidine and piperidine analogs [1]. This scenario applies to programs targeting binding pockets where the spatial orientation of the aryloxy group relative to the Boc-protected amine is critical for target engagement, and where re-optimization of ADME properties upon scaffold hopping would be cost-prohibitive.

Parallel Library Synthesis Leveraging the Formyl Group as a Diversification Point

The 4-formyl group provides a reactive handle for generating compound libraries via reductive amination with diverse amines, enabling rapid exploration of structure–activity relationships at the para-position of the phenoxy ring. The 3,5-difluoro substitution enhances the electrophilicity of the formyl carbon compared to non-fluorinated analogs (Section 3, Evidence Item 6), potentially improving conversion rates in reductive amination reactions . This application scenario is well-suited for hit-to-lead and lead optimization campaigns that employ parallel synthesis workflows to generate arrays of analogs from a common advanced intermediate.

Metabolic Stability Optimization in Lead Series Where Aromatic Oxidation Is a Liability

In lead series where oxidative metabolism on the phenoxy ring has been identified as a clearance mechanism, the 3,5-difluoro substitution pattern offers a strategy to block potential sites of aromatic hydroxylation. Class-level evidence from Melnykov et al. (2023) demonstrates that difluorinated saturated heterocyclic amines generally exhibit high intrinsic microsomal stability, with the number and positioning of fluorine atoms being key determinants [1]. While direct microsomal clearance data for this specific compound are not publicly available, incorporation of this building block into a lead series should be prioritized when fluorine scanning has identified the 3,5-positions of the phenoxy ring as metabolically labile sites in non-fluorinated or mono-fluorinated analogs.

Procurement for Academic or Industrial Medicinal Chemistry Groups Requiring a Pre-Optimized Building Block with Defined Storage and Purity Specifications

For research groups that require a catalog-available, purity-defined building block with established storage conditions (2–8 °C) and documented molecular identity, this compound offers a procurement-ready solution with a purity specification of 95% and a transparent pricing structure . The commercial availability landscape (Section 3, Evidence Item 5) confirms that this pyrrolidine variant occupies a distinct position relative to the piperidine and azetidine analogs in terms of supplier coverage and pricing, enabling informed procurement decisions when the pyrrolidine scaffold is specifically required .

Quote Request

Request a Quote for Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.